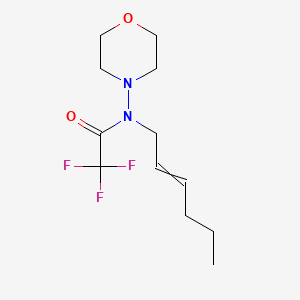![molecular formula C28H46O4 B12599452 Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate CAS No. 884337-23-9](/img/structure/B12599452.png)
Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate is a chemical compound with the molecular formula C28H46O4 and a molecular weight of 446.662 g/mol . This compound is characterized by the presence of an oxirane (epoxide) group, which is known for its high reactivity, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate typically involves the reaction of hexadecanol with 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoic acid. The reaction is carried out under esterification conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate involves the reactivity of the oxirane group. This group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The ester group can also be hydrolyzed to release the corresponding alcohol and acid, which can participate in further biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate: Known for its high reactivity and versatility in chemical synthesis.
Methyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate: Similar structure but with a methyl ester group, leading to different reactivity and applications.
Bis(2-methoxy-4-{oxiran-2-ylmethyl}phenyl)isophthalate: Contains multiple oxirane groups, making it useful in polymer chemistry.
Uniqueness
This compound stands out due to its long alkyl chain, which imparts unique physical properties such as increased hydrophobicity and potential for self-assembly in aqueous environments. This makes it particularly valuable in applications requiring amphiphilic molecules .
Eigenschaften
CAS-Nummer |
884337-23-9 |
|---|---|
Molekularformel |
C28H46O4 |
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
hexadecyl 3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate |
InChI |
InChI=1S/C28H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-30-28(29)21-18-25-16-19-26(20-17-25)31-23-27-24-32-27/h16-17,19-20,27H,2-15,18,21-24H2,1H3 |
InChI-Schlüssel |
LIBZEPLDUMLUHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCC1=CC=C(C=C1)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,4-dimethoxy-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12599371.png)
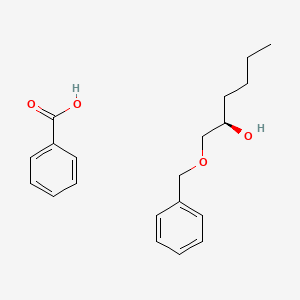
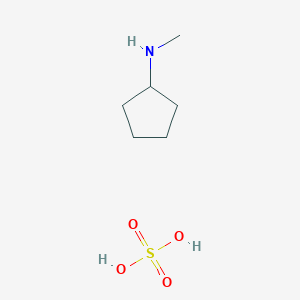
![3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12599387.png)
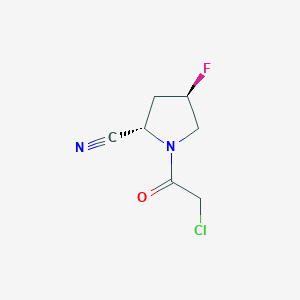
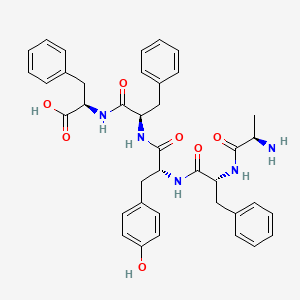

![3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12599404.png)
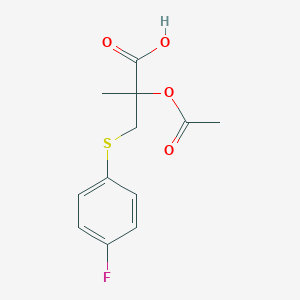
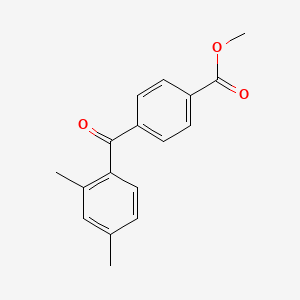
![N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B12599426.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone](/img/structure/B12599427.png)
